N-[2-(difluoromethoxy)-5-methylphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Overview
Description
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O3 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.12994575 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligand Development for PET Imaging
A significant application of compounds related to N-[2-(difluoromethoxy)-5-methylphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is in the development of radioligands for positron emission tomography (PET) imaging. The synthesis and radiolabeling of DPA-714, a fluorinated ligand of the translocator protein 18 kDa (TSPO), exemplifies this application. TSPO is recognized as an early biomarker of neuroinflammatory processes. The development of [18F]DPA-714 facilitated in vivo imaging of microglia activation and neuroinflammatory processes, highlighting the compound's potential in studying neurodegenerative disorders (Dollé et al., 2008).
Anticancer Agents Development
Compounds within this chemical framework have been explored for their anticancer properties. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated appreciable cancer cell growth inhibition against a variety of cancer cell lines, underscoring their potential as new anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Further research into novel pyrazolo[1,5-a]pyrimidines as TSPO ligands has produced derivatives with subnanomolar affinity for TSPO. This advancement is crucial for in vivo neuroinflammation PET imaging, offering a more refined tool for diagnosing and understanding neuroinflammatory conditions (Damont et al., 2015).
Coordination Complexes for Antioxidant Activity
Research on pyrazole-acetamide derivatives has also led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These findings indicate potential therapeutic applications for oxidative stress-related conditions (Chkirate et al., 2019).
Tritiation for In Vitro and Ex Vivo Studies
The development of isotopically tritium-labeled versions of related compounds, such as [(3) H]DPA-714, enables high-resolution in vitro and ex vivo microscopic autoradiography studies. This isotopic labeling offers insights into the detailed pharmacokinetic properties and receptor binding studies of TSPO ligands, crucial for neuroscientific research (Damont et al., 2015).
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-13-7-8-17(31-21(22)23)16(9-13)26-18(29)11-27-12-24-19-15(20(27)30)10-25-28(19)14-5-3-2-4-6-14/h2-10,12,21H,11H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKHSGOTMIEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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